1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
This compound belongs to the class of pyrrole-3-carboxylic acid derivatives, characterized by a five-membered pyrrole ring substituted with a carboxylic acid group at position 3 and a 2-chloro-6-fluorophenylmethyl group at position 1. The presence of halogen atoms (Cl and F) on the benzyl moiety enhances lipophilicity and electronic effects, while the carboxylic acid group contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXGXGCTIWCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of substituted pyrrole-3-carboxylic acids typically involves:
- Construction of the pyrrole ring, often via cyclization reactions involving α-bromo carbonyl compounds and β-ketoesters or related precursors.
- Introduction of the substituted phenylmethyl group through substitution or condensation reactions.
- Functional group transformations to install or reveal the carboxylic acid at the 3-position.
Pyrrole Ring Formation via Cyclization of α-Bromoaldehydes and β-Ketoesters
A well-documented method for synthesizing pyrrole-3-carboxylic acid derivatives involves the ring-closure reaction of α-bromoaldehydes with β-ketoesters and ammonia or ammonium salts. This approach is exemplified in the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which shares the pyrrole-3-carboxylic acid core structure relevant to the target compound.
Step 1: Bromination of aldehydes
Propionaldehyde is brominated using bromine in an aprotic solvent (e.g., toluene, dichloromethane, DMF, or DMSO) at low temperatures (0–50 °C) to obtain 2-bromopropanal. This reaction is controlled to avoid over-bromination and side reactions.Step 2: Ring-closure reaction
The 2-bromopropanal undergoes a ring-closure reaction with methyl acetoacetate (or ethyl acetoacetate) and ammonia water at 0–50 °C under alkaline conditions to form the pyrrole ring, yielding 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester or related esters.Step 3: Hydrolysis and purification
The ester intermediate can be hydrolyzed to the free carboxylic acid under controlled conditions to avoid decomposition or low yield. The product is purified by extraction, drying, and crystallization.
This method is advantageous for its mild reaction conditions, availability of raw materials, high conversion efficiency, and suitability for scale-up industrial production. It avoids environmentally harmful reagents like sodium nitrite and complex hydrolysis steps associated with tert-butyl acetoacetate routes.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Propionaldehyde + Br2, aprotic solvent, 0–50 °C | 2-bromopropanal | Controlled bromination |
| 2 | 2-bromopropanal + methyl acetoacetate + NH3, 0–50 °C | Pyrrole ester | Ring-closure via Knorr reaction |
| 3 | Hydrolysis (acid/base) | Pyrrole-3-carboxylic acid | Purification by crystallization |
Reference: CN103265468A patent describing similar pyrrole carboxylic acid ethyl ester synthesis
Introduction of Substituted Phenylmethyl Group
For the specific compound 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, the phenylmethyl substituent bearing 2-chloro and 6-fluoro substituents can be introduced by:
N-alkylation of the pyrrole nitrogen using 2-chloro-6-fluorobenzyl halides (e.g., benzyl chloride or bromide derivatives). This reaction typically proceeds under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or acetonitrile.
Alternatively, substitution reactions of pyrrole derivatives with appropriately functionalized benzyl halides can be carried out under mild conditions to avoid side reactions.
This step is generally performed after the pyrrole ring is constructed and before or after the ester hydrolysis depending on the stability and reactivity of intermediates.
Alternative Synthetic Routes: Substituted Pyrrole Formation via α-Bromoacetophenone Derivatives
Recent advances include:
Using 2-fluoro-α-bromoacetophenone derivatives reacting with 3-oxo-propionitrile under alkaline catalysis to form substituted pyrrole intermediates via substitution and cyclization reactions.
Subsequent hydrogenation and cyclization under Pd-C catalysis to yield pyrrole-3-carbaldehyde derivatives, which can be further functionalized to the carboxylic acid.
This method offers a short synthetic route with high yield and operational simplicity, suitable for industrial scale.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-fluoro-α-bromoacetophenone + 3-oxo-propionitrile + base, 40–60 °C, 3–6 h | 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile | Substitution reaction |
| 2 | Hydrogenation, Pd-C + HZSM-5, 60–90 °C, 15–20 h | 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde | Cyclization and reduction |
| 3 | Further oxidation/hydrolysis | Pyrrole-3-carboxylic acid derivatives | Post-treatment |
Reference: CN116178239B patent for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde synthesis
Reference: ACS Omega publication on InCl3-catalyzed pyrrole synthesis
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination + Knorr-type ring closure | Propionaldehyde, bromine, methyl acetoacetate, ammonia | 0–50 °C, aprotic solvents | Mild, scalable, high yield | Multi-step, requires careful hydrolysis |
| α-Bromoacetophenone substitution + Pd-C cyclization | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile, Pd-C catalyst | 40–90 °C, alkaline, hydrogenation | Short route, high yield, industrially viable | Requires Pd catalyst, multiple steps |
| N-alkylation with substituted benzyl halides | Pyrrole-3-carboxylic acid or ester, 2-chloro-6-fluorobenzyl halide | Base, polar aprotic solvents | Direct introduction of arylmethyl group | Requires pure intermediates, possible side reactions |
| InCl3-catalyzed one-pot reactions | Aminophenylpyrroles, propargyloxybenzaldehydes | Room temp to moderate heat, InCl3 catalyst | Atom-economical, one-pot, efficient | Needs catalyst optimization for target |
Detailed Research Findings and Notes
The Knorr-type synthesis of pyrrole-3-carboxylic acid esters via bromination and ring closure is a classic, well-established method with industrial relevance due to its mild conditions and raw material availability. It avoids environmentally harmful reagents and complex purification steps, making it suitable for large-scale production.
The α-bromoacetophenone route provides a modern alternative with fewer steps and high yield. The use of Pd-C catalysis and molecular sieves facilitates efficient cyclization and hydrogenation, producing key pyrrole intermediates that can be functionalized further.
The N-alkylation step to introduce the 2-chloro-6-fluorophenylmethyl substituent is a standard organic transformation, typically performed under basic conditions with benzyl halides. This step requires control to prevent over-alkylation or side reactions.
Emerging catalytic one-pot methods using InCl3 and other catalysts demonstrate the potential for streamlined synthesis of complex pyrrole derivatives, although specific adaptation to the target compound requires further development.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of an enzyme or receptor, leading to changes in their activity or function.
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Observations :
- Pyrazole vs. Pyrrole : Pyrazole derivatives (e.g., ) introduce an additional nitrogen atom, enhancing hydrogen bonding but reducing aromaticity compared to pyrrole. This may affect metabolic stability and target binding .
- Fused Ring Systems : Cyclopentapyrazole (e.g., ) offers a rigid, fused structure that may enhance binding specificity in biological targets .
Substituent Effects
Substituent Position and Electronic Effects
Key Observations :
- Ortho vs.
- Nitro vs. Carboxylic Acid : Nitro-substituted pyrazoles (e.g., ) exhibit higher reactivity but lower stability under physiological conditions compared to carboxylic acids .
Biological Activity
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10ClF N1O2
- Molecular Weight : 251.67 g/mol
The presence of the chloro and fluorine substituents on the phenyl ring is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrole, including this compound, exhibit promising antimicrobial properties. A structure-activity relationship (SAR) analysis demonstrated that the introduction of electron-withdrawing groups significantly enhances anti-tuberculosis (anti-TB) activity. Compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1 | <0.016 | Anti-TB |
| 2 | 3.125 | Antibacterial |
| 3 | 12.5 | Antibacterial |
Anti-Cancer Activity
Pyrrole derivatives have also been evaluated for their anti-cancer properties. In vitro studies indicated that compounds with a pyrrole ring can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have shown IC50 values below 10 μM against cancer cell lines such as HeLa and MCF-7 .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with Cellular Targets : Binding to proteins involved in signal transduction pathways, leading to altered cellular responses.
Case Study 1: Antitubercular Activity
A recent study focused on the evaluation of pyrrole-based compounds against drug-resistant strains of Mycobacterium tuberculosis. The findings revealed that compounds featuring the pyrrole scaffold, particularly those with halogen substitutions, displayed enhanced activity against resistant strains, suggesting potential for development as new anti-TB agents .
Case Study 2: Anticancer Potential
Another study assessed the cytotoxic effects of various pyrrole derivatives on breast cancer cells. The results indicated that compounds similar to this compound induced significant apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of the pyrrole ring with a 2-chloro-6-fluorobenzyl halide, followed by carboxylation at the 3-position. Critical conditions include:
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
- Temperature control : Maintaining ≤80°C to avoid side reactions like over-alkylation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the carboxylic acid derivative .
- Evidence : Similar protocols for pyrrole-3-carboxylic acid derivatives are detailed in medicinal chemistry studies , and reaction optimization is highlighted in fluorophenyl-pyrrole synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent; the pyrrole proton at δ 6.8–7.2 ppm and carboxylic acid proton at δ 12–13 ppm are diagnostic .
- LCMS : Confirm molecular weight (e.g., [M+H]+ at m/z 296.1) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Q. What functional groups in this compound influence its reactivity, and how?
- Methodological Answer :
- Carboxylic acid : Participates in amide bond formation (e.g., coupling with EDC/HOBt) .
- Pyrrole ring : Electrophilic substitution at the 2- and 5-positions under acidic conditions .
- Chloro-fluorobenzyl group : Enhances lipophilicity and steric hindrance, affecting solubility and biological interactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for alkylation steps .
- Solvent selection : COSMO-RS simulations to identify solvents that maximize yield (e.g., dichloromethane vs. THF) .
- Machine learning : Train models on reaction databases to predict optimal catalysts and temperatures .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values across assays .
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and microdilution methods .
- Meta-analysis : Pool data from PubChem and independent studies to identify outliers .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Vary substituents (e.g., halogens on the benzyl group) and analyze effects on logP and IC₅₀ using factorial design .
- Molecular docking : Correlate computed binding affinities (e.g., with COX-2) to in vitro anti-inflammatory activity .
Q. What challenges arise in crystallizing this compound, and how can X-ray data address them?
- Methodological Answer :
- Crystallization issues : Low solubility in polar solvents; use vapor diffusion with acetonitrile/water mixtures .
- Hydrogen bonding : Carboxylic acid dimerization often dominates crystal packing; compare with methyl ester analogs to confirm motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
